REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:4]([C:14]2[CH:19]=[CH:18][C:17]([CH2:20][CH2:21][NH2:22])=[CH:16][CH:15]=2)[C:5]2[CH:10]=[C:9]([CH3:11])[N:8]=[C:7]([CH3:12])[C:6]=2[N:13]=1)[CH3:2].[S:23]([N:33]=[C:34]=[O:35])([C:26]1[CH:32]=[CH:31][C:29]([CH3:30])=[CH:28][CH:27]=1)(=[O:25])=[O:24].C>C(Cl)Cl>[CH2:1]([C:3]1[N:4]([C:14]2[CH:15]=[CH:16][C:17]([CH2:20][CH2:21][NH:22][C:34]([NH:33][S:23]([C:26]3[CH:32]=[CH:31][C:29]([CH3:30])=[CH:28][CH:27]=3)(=[O:25])=[O:24])=[O:35])=[CH:18][CH:19]=2)[C:5]2[CH:10]=[C:9]([CH3:11])[N:8]=[C:7]([CH3:12])[C:6]=2[N:13]=1)[CH3:2]
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Name
|
2-[4-(2-ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]ethanamine
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Quantity
|
422 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1N(C2=C(C(=NC(=C2)C)C)N1)C1=CC=C(C=C1)CCN
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Name
|
|
Quantity
|
3.37 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
217 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)N=C=O
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Name
|
|
Quantity
|
851 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C
|
Type
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CUSTOM
|
Details
|
was stirred for at least 90 minutes
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
To a clean and dry 12 L 3-neck round-bottom flask
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Type
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ADDITION
|
Details
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was added to the reaction
|
Type
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CUSTOM
|
Details
|
the temperature below 21° C.
|
Type
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ADDITION
|
Details
|
was added
|
Type
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FILTRATION
|
Details
|
The resulting slurry was filtered through a 0.5-micron
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Type
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FILTRATION
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Details
|
filter into a speck free 5 L
|
Type
|
WASH
|
Details
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round-bottom flask and the filter washed with CH2Cl2 (421 mL)
|
Type
|
CONCENTRATION
|
Details
|
The reaction was atmospherically concentrated to a minimum stirable volume and displacement
|
Type
|
CUSTOM
|
Details
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until an internal temperature of 58° C. to 62° C.
|
Type
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TEMPERATURE
|
Details
|
The reaction was cooled to at least 30° C.
|
Type
|
ADDITION
|
Details
|
seed of N-[({2-[4-(2-Ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide Polymorph Form A was added
|
Type
|
WAIT
|
Details
|
to granulate between 20° C. and 25° C. for at least 10 hours
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
reaction to 0° C. to 5° C.
|
Type
|
WAIT
|
Details
|
granulating for at least 2 hours
|
Type
|
FILTRATION
|
Details
|
the reaction was filtered on a speck free filter
|
Type
|
WASH
|
Details
|
The solids were washed two times with speck free acetone (1.68 L)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. to 5° C
|
Type
|
CUSTOM
|
Details
|
round-bottom flask and speck free
|
Type
|
ADDITION
|
Details
|
ethyl acetate (4.4 L) was added
|
Type
|
TEMPERATURE
|
Details
|
The slurry was heated to at least 75° C.
|
Type
|
WAIT
|
Details
|
held for at least 2 hours
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to at least 30° C.
|
Type
|
FILTRATION
|
Details
|
the solids were filtered on a speck free filter
|
Type
|
WASH
|
Details
|
The solids were washed
|
Type
|
CUSTOM
|
Details
|
round-bottom flask and speck free
|
Type
|
ADDITION
|
Details
|
ethyl acetate (4.4 L) was added
|
Type
|
TEMPERATURE
|
Details
|
The slurry was heated to at least 75° C.
|
Type
|
WAIT
|
Details
|
held for at least 2 hours
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to at least 30° C.
|
Type
|
FILTRATION
|
Details
|
the solids were filtered on a speck free filter
|
Type
|
WASH
|
Details
|
The solids were washed
|
Type
|
CUSTOM
|
Details
|
The product was dried at 45° C. to 50° C. for at least 24 hours
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1N(C2=C(C(=NC(=C2)C)C)N1)C1=CC=C(C=C1)CCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 289 g | |
YIELD: PERCENTYIELD | 41.4% | |
YIELD: CALCULATEDPERCENTYIELD | 41.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |